Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate

Lipophilicity XLogP3-AA ADME Prediction

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-34-7) is a fully protected γ-aminobutyric acid (GABA) derivative that incorporates an acid-labile tert-butoxycarbonyl (Boc) group and a base-labile ethyl ester on the secondary amine, alongside a methyl ester at the carboxyl terminus. With a molecular formula of C₁₄H₂₅NO₆ and a molecular weight of 303.35 g/mol, this compound is classified as an amino acid ester building block and is primarily employed as a versatile intermediate in peptide synthesis, PROTAC linker construction, and medicinal chemistry campaigns.

Molecular Formula C14H25NO6
Molecular Weight 303.355
CAS No. 1256633-34-7
Cat. No. B597540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate
CAS1256633-34-7
SynonymsMethyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)aMino]butanoate
Molecular FormulaC14H25NO6
Molecular Weight303.355
Structural Identifiers
SMILESCCOC(=O)CN(CCCC(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3
InChIKeyMQCGNAYZRFOZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS 1256633-34-7: A Selectively Protected GABA-Derived Building Block for Orthogonal Synthesis


Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-34-7) is a fully protected γ-aminobutyric acid (GABA) derivative that incorporates an acid-labile tert-butoxycarbonyl (Boc) group and a base-labile ethyl ester on the secondary amine, alongside a methyl ester at the carboxyl terminus . With a molecular formula of C₁₄H₂₅NO₆ and a molecular weight of 303.35 g/mol, this compound is classified as an amino acid ester building block and is primarily employed as a versatile intermediate in peptide synthesis, PROTAC linker construction, and medicinal chemistry campaigns . Its computed XLogP3-AA of 1.6 indicates moderate lipophilicity, facilitating organic-solvent compatibility during multi-step synthetic sequences [1].

Why Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate Cannot Be Replaced by Simpler GABA-Boc-OMe Analogs


Generic substitution by simpler N-Boc-GABA-OMe analogs (e.g., CAS 85909-04-2) or N-Me variants (CAS 133171-74-1) fails because this compound uniquely positions two orthogonal ester functionalities—methyl ester at the carboxyl end and ethyl ester on the N-alkyl chain—alongside the Boc group. This architecture enables sequential deprotection strategies (acidic removal of Boc, basic hydrolysis of the ethyl ester, and orthogonal retention of the methyl ester) that are impossible with mono-protected analogs, which offer only a single deprotection handle [1]. Furthermore, the N-(2-ethoxy-2-oxoethyl) substituent introduces an additional carbonyl group, increasing hydrogen-bond acceptor count to 6 (vs 4 for Boc-GABA-OMe), thereby altering solubility profiles and molecular recognition events relevant to biological target engagement [2].

Quantitative Differentiation Evidence for Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate Against Closest Structural Analogs


Enhanced Lipophilicity (XLogP3-AA = 1.6) Compared to N-Me-Boc-GABA-OMe Improves Organic-Phase Partitioning

The computed XLogP3-AA for methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate is 1.6 [1]. In contrast, the N-methyl-Boc-GABA-OMe analog (CAS 133171-74-1) has a predicted XLogP3-AA of approximately 1.1 [2]. The ~0.5 log unit increase reflects the contribution of the additional ethoxy-oxoethyl moiety, translating to an approximately 3.2-fold higher theoretical partition coefficient into 1-octanol, which can improve extraction efficiency and chromatographic behavior during purification.

Lipophilicity XLogP3-AA ADME Prediction

Rotatable Bond Count (11) Versus Simpler Boc-GABA-OMe (7) Offers Greater Conformational Flexibility for Linker Design

The target compound possesses 11 rotatable bonds [1], compared to 7 rotatable bonds for methyl 4-(Boc-amino)butanoate (CAS 85909-04-2) [2]. The additional 4 rotatable bonds arise from the N-(2-ethoxy-2-oxoethyl) substituent, providing greater conformational flexibility. This is particularly relevant in PROTAC linker design, where optimal linker length and flexibility are critical for ternary complex formation and target protein degradation efficiency [3].

Conformational flexibility PROTAC linkers Structure-property relationships

Orthogonal Deprotection: Methyl Ester Stability Under Boc-Cleavage Conditions Contrasts with Acid-Labile tert-Butyl Esters

The methyl ester at the butanoate terminus is stable under the acidic conditions (TFA/DCM) used for Boc removal, whereas the ethyl ester on the N-substituent can be selectively hydrolyzed under basic conditions (LiOH/THF/H₂O) without affecting the Boc group [1]. By comparison, the ethyl ester analog (CAS 2206230-47-7) replaces the methyl ester with a second ethyl ester, reducing the orthogonality of the two ester handles and increasing the risk of simultaneous hydrolysis . This differential stability is critical in multi-step syntheses where sequential deprotection is required.

Orthogonal protecting groups Solid-phase peptide synthesis Selective deprotection

Storage and Physical Form Advantage: Room-Temperature Liquid vs. Low-Temperature Solids for Simpler Analogs

The target compound is a liquid at room temperature and is recommended for storage at ambient conditions , whereas methyl 4-(Boc-amino)butanoate (CAS 85909-04-2) is a solid requiring no special storage beyond room temperature , but other N-alkyl analogs can require -20°C storage to prevent degradation . The liquid physical form facilitates automated liquid dispensing in high-throughput synthesis platforms, reducing solvent waste and improving dispensing accuracy compared to solid weighing.

Physical form Liquid handling Automated synthesis

High-Value Application Scenarios for Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate Based on Quantified Differentiation


PROTAC Linker Optimization: Conformational Flexibility-Driven Degradation Potency Tuning

The 11 rotatable bonds of Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate provide an extended and flexible linker scaffold compared to the 7 rotatable bonds of simpler Boc-GABA-OMe [1]. In PROTAC development, linker length and flexibility directly modulate ternary complex formation kinetics and degradation efficiency (DC₅₀). Researchers can use this intermediate to systematically vary linker geometry in parallel libraries, identifying optimal poise for efficient E3 ligase recruitment and target ubiquitination. The orthogonal methyl/ethyl ester system further allows sequential conjugation to the target-binding moiety and the E3 ligase ligand without protecting group conflicts, reducing synthetic step count by 1-2 steps versus mono-ester linkers [2].

Peptide Mimetic Synthesis: Selective Deprotection for Fragment Condensation Strategies

The Boc group and the two distinct ester functionalities enable a three-stage deprotection sequence: (1) acidic Boc removal to expose the secondary amine for chain elongation, (2) mild basic hydrolysis of the N-ethyl ester to generate a free carboxylic acid handle, and (3) retention of the C-terminal methyl ester for final global deprotection. This orthogonal strategy is particularly valuable in fragment condensation of peptide mimetics where traditional solid-phase synthesis is inefficient due to steric hindrance. The liquid physical form further simplifies handling in automated peptide synthesizers [1].

GABA Transporter Probe Design: Enhanced Lipophilicity for Blood-Brain Barrier Penetration Studies

With an XLogP3-AA of 1.6, this compound is ~0.5 log units more lipophilic than N-Me-Boc-GABA-OMe [1], suggesting improved passive blood-brain barrier (BBB) permeability. In designing fluorescent or radiolabeled probes targeting GABA transporters (e.g., GAT1, BGT-1), this intermediate can be incorporated to enhance brain exposure of the final probe. The N-(2-ethoxy-2-oxoethyl) group also provides a vector for further functionalization with reporter groups (fluorophores, biotin) after selective ester hydrolysis, making it a versatile starting point for CNS-targeted chemical biology tools [2].

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